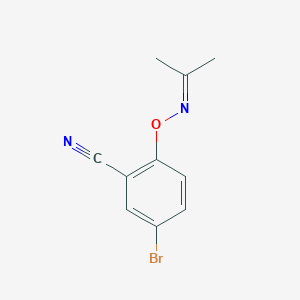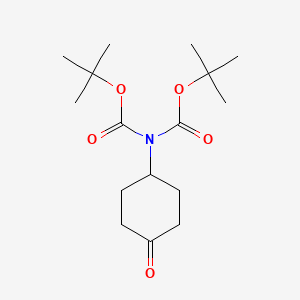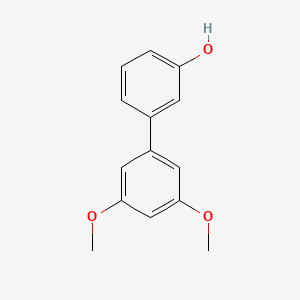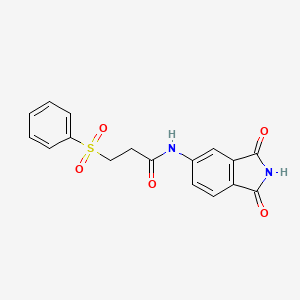![molecular formula C16H13BrN2O3S3 B3290895 3-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 868676-03-3](/img/structure/B3290895.png)
3-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
説明
3-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BPTP and has been studied extensively for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of BPTP involves the inhibition of specific enzymes and proteins that play a role in various disease processes. BPTP has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in cancer development and progression. BPTP has also been shown to inhibit the activity of the protein phosphodiesterase 4 (PDE4), which plays a role in inflammation.
Biochemical and Physiological Effects:
BPTP has been shown to have various biochemical and physiological effects. In cancer cells, BPTP has been shown to induce cell cycle arrest and apoptosis. BPTP has also been shown to inhibit tumor growth in various animal models of cancer. In inflammation, BPTP has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the primary advantages of BPTP in lab experiments is its specificity for HDAC and PDE4. This specificity allows for the targeting of specific disease processes without affecting normal cellular processes. However, one of the limitations of BPTP is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of BPTP. One potential direction is the development of BPTP analogs with improved solubility and potency. Another potential direction is the study of BPTP in combination with other therapeutic agents for the treatment of various diseases. Finally, the study of BPTP in various animal models of disease could provide further insight into its potential applications in human medicine.
Conclusion:
In conclusion, BPTP is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. The synthesis of BPTP involves a series of chemical reactions that require specific reagents and conditions. BPTP has been studied extensively for its potential applications in medicinal chemistry, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research into BPTP could provide valuable insights into its potential applications in human medicine.
科学的研究の応用
BPTP has been studied extensively for its potential applications in various fields. One of the primary applications of BPTP is in the field of medicinal chemistry. BPTP has been shown to have potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. BPTP has also been studied for its potential use as a diagnostic tool for cancer.
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S3/c17-14-7-6-13(24-14)12-10-23-16(18-12)19-15(20)8-9-25(21,22)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDHFWUZUVDFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Ethylsulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3290817.png)
![2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile](/img/structure/B3290829.png)

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3290844.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]-](/img/structure/B3290852.png)


![(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B3290868.png)


![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B3290894.png)

